Fludrocortisone

Overview

Description

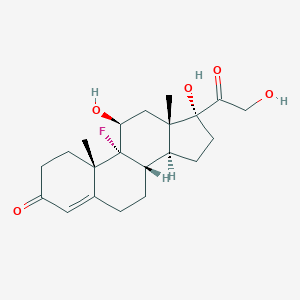

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity and moderate glucocorticoid effects. It is primarily used to manage conditions like adrenal insufficiency (Addison’s disease), orthostatic hypotension, and electrolyte imbalances. Structurally, it is a fluorinated derivative of hydrocortisone, which enhances its mineralocorticoid potency and prolongs its half-life . Unlike hydrocortisone, this compound has 10-fold higher glucocorticoid activity and significantly stronger effects on sodium retention and potassium excretion, making it critical for regulating blood pressure and fluid balance .

Preparation Methods

Historical Synthesis Approaches

Early synthetic routes to fludrocortisone acetate relied on anhydrous hydrogen fluoride (HF) for the fluorination of 9β,11β-epoxy-17α-hydroxypregn-4-ene-3,20-dione-21-acetate (compound 1). The Fried and Sabo method (1957) used gaseous HF under controlled conditions, achieving fluorination at the 9α position but with significant drawbacks, including equipment corrosion, toxicity risks, and challenging post-reaction purification . Subsequent efforts employed aqueous HF (52–55%) with strong acids like perchloric acid, which introduced side reactions and reduced yields due to competing hydrolysis pathways . These methods, while foundational, were poorly suited for industrial-scale production due to safety and reproducibility concerns.

Optimization of Reaction Conditions

Temperature, solvent selection, and reagent stoichiometry critically influence fluorination outcomes. The CN107915766A patent specifies a narrow temperature range (0–10°C) to minimize epoxide ring-opening side reactions while maximizing regioselectivity for the 9α-fluorinated product . Dichloromethane emerges as the optimal solvent due to its low polarity, which stabilizes the intermediate oxonium ion during ring-opening. A molar ratio of 1:15 for compound 1 to pyridine-HF ensures complete conversion without excess reagent residues, as evidenced by nuclear magnetic resonance (NMR) monitoring .

Purification and Crystallization Techniques

Post-reaction processing involves aqueous extraction to remove hydrophilic byproducts, followed by column chromatography or recrystallization. Ethyl acetate and dichloromethane are preferred for recrystallization, yielding this compound acetate with >99% chemical purity after two cycles . The CN114569569B patent highlights the importance of excipient selection in final product stability, though this pertains more to formulation than synthesis .

Analytical Characterization Methods

Modern quality control relies on high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify impurities. The CN107915766A patent reports a total impurity content of <2.5% for batches synthesized with pyridine-HF, with primary degradation products identified as 9β-hydroxy and Δ9,11-dehydro derivatives . Accelerated stability studies (40°C/75% RH) show <5% degradation over six months, underscoring the robustness of the optimized synthesis .

Industrial Scalability Considerations

Scalability challenges center on reagent handling and cost-effectiveness. Pyridine-HF, though safer than anhydrous HF, requires specialized storage and disposal protocols. The CN107915766A patent addresses this by reducing HF usage through stoichiometric optimization, achieving a 30% reduction in reagent costs compared to earlier methods . Continuous flow reactors are proposed for future scale-up, potentially enhancing yield consistency and reducing batch cycle times.

Comparative Performance Data

Stability Implications of Synthesis Methods

Residual impurities from suboptimal synthesis directly impact product stability. The CN114569569B patent notes that tablets manufactured with this compound acetate containing >3% 9β-hydroxy impurities exhibit rapid degradation under accelerated conditions (40°C/75% RH), with impurity levels doubling within 30 days . This underscores the necessity of high-purity intermediates in downstream formulations.

Chemical Reactions Analysis

Fludrocortisone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites.

Reduction: Reduction reactions can convert this compound into less potent metabolites.

Substitution: The introduction of a fluorine atom at the 9-position is a key substitution reaction that enhances its mineralocorticoid activity.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are various metabolites of this compound, which have different levels of potency .

Scientific Research Applications

Primary and Secondary Adrenocortical Insufficiency

Fludrocortisone is essential for treating primary and secondary adrenocortical insufficiency due to its ability to enhance sodium retention and potassium excretion, thus aiding in fluid balance and blood pressure regulation. It is included in the World Health Organization's List of Essential Medicines due to its critical role in these conditions .

Congenital Adrenal Hyperplasia

This drug is also indicated for congenital adrenal hyperplasia, particularly in cases caused by 21-hydroxylase deficiency, where it helps manage mineralocorticoid deficiency .

Orthostatic Hypotension

This compound is commonly prescribed for orthostatic hypotension, especially in patients with neurogenic causes. It has been shown to reduce the drop in blood pressure upon standing, improving symptoms significantly compared to placebo . A systematic review of 13 studies involving 513 participants confirmed its efficacy in managing this condition .

Postural Orthostatic Tachycardia Syndrome (POTS)

The drug is also utilized in managing POTS, where it aids in increasing blood volume and mitigating symptoms related to blood pressure fluctuations upon standing .

Septic Shock

Recent studies indicate that this compound, when combined with hydrocortisone, may reduce all-cause mortality in adults experiencing septic shock. A meta-analysis of randomized trials highlighted its effectiveness in this critical condition .

Effectiveness in Older Patients

A study evaluated the use of this compound in older patients with hypotensive disorders. Results indicated that while some patients experienced adverse effects leading to discontinuation, many showed significant improvements in blood pressure markers over time. Specifically, systolic blood pressure increased from 110.13 mmHg to 127.93 mmHg after treatment initiation (p < 0.001) .

Long-Term Tolerance

Another prospective case series examined the long-term tolerance of this compound among older adults with hypotensive disorders. While some patients discontinued treatment due to side effects such as hypertension and edema, others maintained stable blood pressure levels without significant adverse events over follow-up periods ranging from two to 21 months .

Comparative Effectiveness

Side Effects and Considerations

While this compound is effective, it is associated with several side effects including hypertension, hypokalemia, and edema. Monitoring is essential, particularly in older adults who may be more susceptible to adverse reactions . A retrospective cohort study indicated higher rates of all-cause hospitalizations among this compound users compared to those on alternative treatments like midodrine, particularly in patients with pre-existing heart conditions .

Mechanism of Action

Fludrocortisone exerts its effects by mimicking the action of aldosterone on mineralocorticoid receptors in the kidney . It promotes the reabsorption of sodium and the excretion of potassium, leading to an increase in extracellular fluid volume and blood pressure . The molecular targets involved include sodium channels on the apical border of renal tubular cells and Na±K±ATPase on the basolateral membrane .

Comparison with Similar Compounds

Comparison with Hydrocortisone

Pharmacodynamic and Clinical Differences

- Glucocorticoid vs. Mineralocorticoid Activity : Fludrocortisone’s mineralocorticoid effects are 125–200 times stronger than hydrocortisone, while its glucocorticoid activity is approximately 10-fold higher .

- Clinical Use : Hydrocortisone is preferred for acute adrenal replacement due to its balanced glucocorticoid effects, whereas this compound is reserved for chronic mineralocorticoid supplementation .

- Synergistic Effects in Septic Shock : Combining this compound with hydrocortisone in septic shock patients reduced 90-day mortality (43.0% vs. 49.1% with placebo) and increased vasopressor-free days (17 vs. 15 days) .

- Vascular Responsiveness : Both drugs reduce pressor responses to phenylephrine in hypo-aldosteronism, with additive effects observed in healthy volunteers .

Comparison with Aldosterone

Pharmacokinetic and Functional Contrasts

- Potency and Duration : A 1-mg intramuscular aldosterone dose has an electrolyte-regulating effect equivalent to 250 mg of oral this compound. However, this compound exerts a more prolonged effect .

- Immune Modulation: Aldosterone induces greater eosinopenia (immune cell suppression) at equivalent doses, suggesting this compound requires higher doses for similar immune effects .

- Administration Routes : Differences in routes (oral vs. intramuscular) may influence bioavailability and clinical outcomes, complicating direct comparisons .

Comparison with Betamethasone

Metabolic and Toxicological Profiles

- Glucose and Lipid Effects : In rat models, this compound (12–36 mg/kg) caused greater hyperglycemia and dyslipidemia (elevated LDL, VLDL, and triglycerides; reduced HDL) than betamethasone (6–18 mg/kg) .

- Hepatotoxicity : this compound increased AST and ALT levels more markedly than betamethasone, indicating stronger hepatic stress .

- Weight Gain : this compound induced significant weight gain at 24–36 mg/kg, whereas betamethasone required 18 mg/kg to produce similar effects .

Comparison with Domperidone

Efficacy in Orthostatic Hypotension

- Parkinson’s Disease (PD) : In PD patients with orthostatic hypotension, this compound and domperidone showed comparable improvements in Clinical Global Impression (CGI) scores (0.6 vs. 0.9 points). However, evidence for both remains insufficient due to methodological limitations in trials .

Comparison with Spironolactone and Prorenoate

Mineralocorticoid Antagonism

- Potency: Prorenoate potassium was 3.4–3.6 times more potent than spironolactone in countering this compound-induced sodium retention in healthy subjects .

- Half-Life: Prorenoate’s active metabolite has a mean elimination half-life of 32.6 hours, enabling sustained antagonism compared to spironolactone .

Biological Activity

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid and glucocorticoid activities, primarily used in the treatment of conditions such as adrenocortical insufficiency and salt-losing adrenogenital syndrome. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, and clinical implications, particularly in critical care settings.

This compound exerts its effects primarily through the following mechanisms:

- Mineralocorticoid Receptor Agonism : this compound binds to mineralocorticoid receptors (MR) in the renal tubules, promoting sodium retention, potassium excretion, and water retention, leading to increased blood volume and blood pressure. Its mineralocorticoid potency is approximately 200-400 times greater than that of cortisol .

- Glucocorticoid Receptor Activity : Although this compound has glucocorticoid activity, it is significantly less potent than its mineralocorticoid effects. The glucocorticoid potency is estimated to be 5-10 times that of cortisol .

- Direct Effects on Sodium Levels : this compound may also influence plasma sodium levels through direct actions on sodium transport mechanisms in renal cells, particularly via the Na⁺-H⁺ exchanger .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption : After oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring between 0.5 to 2 hours post-dose. The area under the curve (AUC) for plasma concentrations varies but is typically around 1.22 to 3.07 μg·h/L .

- Distribution : The volume of distribution is approximately 80-85 L, indicating extensive tissue distribution. However, penetration into the central nervous system (CNS) is minimal .

- Protein Binding : this compound is about 70-80% bound to plasma proteins, mainly albumin and corticosteroid-binding globulin .

- Metabolism : The metabolism of this compound involves minimal oxidation due to its fluorination at the 9α position, which protects it from certain metabolic pathways that would otherwise reduce its potency. Two primary metabolites identified are 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol .

Clinical Applications and Case Studies

This compound's clinical applications are particularly prominent in critical care settings:

- Septic Shock Management : A study highlighted that this compound administration in septic shock patients showed a significant positive correlation between plasma this compound concentrations and biological mineralocorticoid activity, suggesting its role in restoring hemodynamic stability .

- Combination Therapy : Research indicates that the combination of hydrocortisone and this compound may improve short-term mortality rates compared to hydrocortisone alone. This effect is attributed to enhanced sodium retention and restoration of homeostasis in critically ill patients .

Summary of Key Findings

| Parameter | Value/Description |

|---|---|

| Mineralocorticoid Potency | 200-400 times greater than cortisol |

| Glucocorticoid Potency | 5-10 times that of cortisol |

| Volume of Distribution | 80-85 L |

| Protein Binding | 70-80% (mainly albumin) |

| Half-Life | Approximately 1.35 hours |

| Primary Metabolites | 20β-dihydrofluorocortisol, 6β-hydroxyfluorocortisol |

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling fludrocortisone acetate in laboratory settings?

- Methodological Answer :

- Storage : Store in a dry environment away from ignition sources, per OSHA-compliant SDS guidelines. Use airtight containers to minimize dust exposure .

- Handling : Wear protective gloves, eye protection, and lab coats. Avoid inhalation of dust or vapors; use fume hoods for powder handling .

- First Aid : For eye contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention. Post-exposure monitoring for 48 hours is recommended due to delayed toxicity risks .

Q. How is this compound used to model adrenal insufficiency in preclinical studies?

- Methodological Answer :

- Mechanistic Basis : this compound’s mineralocorticoid activity (via agonism of the mineralocorticoid receptor) mimics aldosterone, regulating sodium retention and potassium excretion. This is critical for studying electrolyte imbalances in adrenal-deficient rodent models .

- Dosage Justification : In murine models, typical doses range from 0.1–0.3 mg/kg/day orally to replicate clinical Addison’s disease phenotypes. Monitoring urinary sodium/potassium ratios validates efficacy .

Q. What standardized assays quantify this compound’s bioactivity in vitro?

- Methodological Answer :

- Receptor Binding Assays : Competitive binding studies using radiolabeled aldosterone and human mineralocorticoid receptor (MR)-transfected cells. IC₅₀ values are compared to reference ligands .

- Functional Assays : Epithelial sodium channel (ENaC) activation in kidney cell lines (e.g., MDCK), measured via electrophysiology or fluorescent sodium indicators .

Advanced Research Questions

Q. How should researchers design trials to evaluate synergistic effects of this compound with hydrocortisone in septic shock?

- Methodological Answer :

- Factorial Design : Use a 2x2 factorial RCT (e.g., APROCCHSS trial) to assess hydrocortisone ± this compound. Primary outcomes: 90-day mortality and vasopressor-free days .

- Statistical Adjustments : Stratify by baseline SOFA scores and adjust for confounders (e.g., hyperglycemia) via multivariable regression. Pre-specified subgroup analyses (e.g., baseline cortisol levels) enhance generalizability .

Q. How can conflicting efficacy data for this compound in orthostatic hypotension (OH) be resolved?

- Methodological Answer :

- Systematic Review : Aggregate data from RCTs (e.g., Cochrane meta-analysis) and observational studies. Use GRADE criteria to assess evidence certainty, noting limitations in small sample sizes and heterogeneous endpoints (e.g., blood pressure vs. symptom relief) .

- Sensitivity Analysis : Exclude studies with high bias risk (e.g., unblinded trials). For example, a 2019 review found insufficient evidence for OH in Parkinson’s disease due to methodological flaws in existing trials .

Q. What experimental approaches validate this compound’s role in cognitive function modulation?

- Methodological Answer :

- Neuropsychological Testing : Double-blind, placebo-controlled trials administering low-dose this compound (0.1–0.2 mg/day) to assess executive function (e.g., Stroop test) and verbal memory (e.g., Rey Auditory Verbal Learning Test) .

- Biomarker Correlation : Measure salivary cortisol levels pre/post-intervention. Reduced cortisol secretion post-fludrocortisone correlates with improved cognitive outcomes, suggesting MR-mediated neuroprotection .

Q. How is the this compound suppression test optimized for diagnosing primary aldosteronism?

- Methodological Answer :

- Protocol : Administer 0.1 mg this compound every 6 hours for 4 days with sodium supplementation. Measure plasma aldosterone and renin activity on day 4. A suppressed aldosterone (<6 ng/dL) excludes primary aldosteronism .

- Validation : Compare with saline infusion and captopril tests. This compound’s specificity (94–98%) is superior in differentiating unilateral vs. bilateral adrenal hyperplasia .

Q. Data Contradiction and Analysis

Q. How to address discrepancies in this compound’s efficacy across different shock models?

- Methodological Answer :

- Mechanistic Contextualization : In septic shock, this compound’s anti-inflammatory effects complement hydrocortisone’s glucocorticoid activity. In hemorrhagic/cardiogenic shock, limited efficacy may reflect divergent pathophysiology (e.g., non-corticoid-mediated vasodilation) .

- Meta-Regression : Pool data from shock subtypes and assess effect modifiers (e.g., baseline fluid status, catecholamine use) using random-effects models .

Q. What explains variable hypertensive responses to this compound in rodent models?

- Methodological Answer :

- Genetic Stratification : Use Dahl salt-sensitive vs. resistant rats to isolate genetic susceptibility. This compound-induced hypertension is exacerbated in salt-sensitive strains due to ENaC dysregulation .

- Dose-Response Curves : Establish thresholds for blood pressure elevation (e.g., >0.5 mg/kg/day in Sprague-Dawley rats) and correlate with renal MR receptor density via immunohistochemistry .

Q. Tables

Table 1 : Key Clinical Trials Involving this compound

Table 2 : Common Biomarkers in this compound Research

| Biomarker | Measurement Method | Clinical/Preclinical Relevance |

|---|---|---|

| Plasma aldosterone | LC-MS/MS | Diagnosing primary aldosteronism |

| Urinary Na+/K+ ratio | Ion-selective electrode | Validating mineralocorticoid activity |

| Salivary cortisol | ELISA | Assessing HPA axis modulation |

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXVEMMRQDVLJB-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023061 | |

| Record name | Fludrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fludrocortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 140 mg/L at 25 °C, 2.24e-01 g/L | |

| Record name | FLUDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fludrocortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

127-31-1 | |

| Record name | Fludrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludrocortisone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fludrocortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludrocortisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0476M545B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fludrocortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.